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Compound of Interest

Compound Name: psammaplysene B

Cat. No.: B1679809 Get Quote

An In-depth Technical Guide to Psammaplysene B

Introduction
Psammaplysene B is a marine natural product belonging to the family of dibromotyrosine-

derived metabolites.[1][2] Isolated from marine sponges of the Psammaplysilla species, this

class of compounds has garnered significant interest within the scientific community due to its

diverse and potent biological activities.[1][3] This technical guide provides a comprehensive

overview of the chemical structure, properties, biological activity, and synthetic methodologies

related to psammaplysene B, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Properties
Psammaplysene B is characterized as a pseudosymmetric molecule derived from

dibromotyrosine.[1] Its chemical structure consists of two brominated phenolic ether units linked

by a propanamide chain.

Below is a summary of its key chemical and physical properties.
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Property Value Source

Molecular Formula C₂₆H₃₃Br₄N₃O₃ PubChem

Molecular Weight 755.2 g/mol PubChem

IUPAC Name

(E)-N-[3-[2,6-dibromo-4-[2-

(dimethylamino)ethyl]phenoxy]

propyl]-3-[3,5-dibromo-4-[3-

(methylamino)propoxy]phenyl]

prop-2-enamide

PubChem

XLogP3 6.6 PubChem

Monoisotopic Mass 750.92554 Da PubChem

Biological Activity and Therapeutic Potential
The psammaplysene family of compounds exhibits a wide range of biological effects, including

antibacterial, antimalarial, antiviral, and anticancer properties. The primary reported biological

activity of psammaplysene B is the inhibition of FOXO1a (Forkhead box protein O1a) nuclear

export.

FOXO1a Inhibition: Psammaplysene B has been identified as an inhibitor of FOXO1a-

mediated nuclear export, although it is noted to be less potent than its counterpart,

psammaplysene A. FOXO transcription factors are crucial regulators of cellular processes such

as cell growth, metabolism, and stress resistance. By preventing the export of FOXO1a from

the nucleus, psammaplysene B can potentially modulate these pathways. This mechanism is

of particular interest in cancer research, as the loss of nuclear FOXO function is associated

with tumorigenesis.

While specific quantitative data for psammaplysene B's inhibitory activity is not readily

available in the cited literature, the activity of other members of the psammaplysene family

highlights the therapeutic potential of this structural class. For instance, psammaplysene D has

demonstrated significant cytotoxicity against KB cancer cell lines (IC₅₀ of 0.7 μM) and

acetylcholinesterase inhibition (IC₅₀ of 1.3 μM).

Mechanism of Action and Signaling Pathways
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The mechanism of action for psammaplysenes is an active area of research. For the closely

related and more potent psammaplysene A, its neuroprotective effects have been linked to the

direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is

dependent on the presence of RNA, suggesting that psammaplysene A modulates the function

of HNRNPK in RNA metabolism. HNRNPK is a key protein involved in numerous cellular

processes, including transcription, splicing, and translation. Given the structural similarity, it is

plausible that psammaplysene B may share a similar molecular target.

The inhibition of FOXO1a nuclear export by psammaplysenes positions them as modulators of

the PI3K/Akt signaling pathway, which is a critical regulator of FOXO protein localization and

activity.
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Caption: Proposed signaling pathway of Psammaplysene B.

Experimental Protocols
Total Synthesis of Psammaplysene B
An efficient total synthesis for psammaplysenes A and B has been developed, which is crucial

for further biological evaluation due to the limited supply from natural sources. The synthesis is

flexible, allowing for the preparation of analogues for structure-activity relationship studies.

Key Methodological Steps:
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Preparation of Key Intermediates: The synthesis commences from 4-iodophenol, which is

used to prepare two key fragments that form the pseudosymmetric structure.

O-Alkylation: One of the fragments is prepared via O-alkylation of a dibromophenol

intermediate with an Ns-protected 3-bromopropylamine.

Heck Reaction: A Heck reaction is employed to introduce a methyl ester group.

Hydrolysis: The ester is then hydrolyzed to yield a carboxylic acid intermediate.

Amide Coupling: The final step involves an amide coupling reaction between the two main

fragments using diethylphosphocyanidate under basic conditions to assemble the complete

psammaplysene skeleton.

Deprotection: The synthesis of psammaplysene B requires a final deprotection step to

remove the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved using thiophenol

and cesium carbonate in acetonitrile.
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Caption: Workflow for the total synthesis of Psammaplysene B.
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Target Identification Protocol (Adapted from
Psammaplysene A studies)
To identify the molecular target of psammaplysene B, methodologies similar to those used for

psammaplysene A could be employed.

Synthesis of a Photo-Crosslinkable Probe: A derivative of psammaplysene B containing a

photo-activatable crosslinking group and a tag (e.g., an alkyne for Click chemistry) would be

synthesized.

Incubation and UV Crosslinking: The probe would be incubated with cell lysates (e.g., from

HEK293 cells). Following incubation, the mixture is exposed to UV light to covalently link the

probe to its binding partners.

Labeling and Visualization: The tagged protein complexes are then labeled with a fluorescent

reporter molecule (e.g., TAMRA) via Click chemistry. The labeled proteins can be visualized

by in-gel fluorescence scanning after SDS-PAGE.

Affinity Purification: An alternative approach involves immobilizing a psammaplysene B
derivative on magnetic beads. These beads are then used to pull down interacting proteins

from cell lysates.

Mass Spectrometry: Proteins identified by either method are excised from the gel or eluted

from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Conclusion
Psammaplysene B is a valuable marine natural product with demonstrated biological activity

as an inhibitor of FOXO1a nuclear export. Its structural similarity to the neuroprotective

compound psammaplysene A suggests potential for broader therapeutic applications. The

development of a total synthetic route enables further investigation into its mechanism of action

and the exploration of its potential as a lead compound in drug discovery programs. Future

research should focus on quantifying its inhibitory potency, elucidating its precise molecular

target(s), and exploring its efficacy in relevant disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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